molecular formula C10H12N2O B113132 3-amino-N-cyclopropylbenzamide CAS No. 871673-24-4

3-amino-N-cyclopropylbenzamide

Numéro de catalogue: B113132
Numéro CAS: 871673-24-4
Poids moléculaire: 176.21 g/mol
Clé InChI: XTQFXSVIFJUEAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-N-cyclopropylbenzamide is a chemical compound built on a benzamide core, characterized by an amino group at the meta-position and an N-cyclopropyl substitution. This specific architecture makes it a valuable intermediate in synthetic and medicinal chemistry research . The cyclopropyl group is a widely used motif in drug design, known to improve metabolic stability, enhance affinity for biological targets, and reduce off-target effects . Similarly, the primary aromatic amine group serves as a versatile handle for further chemical modification, allowing researchers to synthesize more complex molecular structures . Compounds based on the N-cyclopropylbenzamide scaffold are frequently investigated for their potential biological activities. Research on closely related analogs has shown that this class of compounds can exhibit antimicrobial properties against strains such as Staphylococcus aureus and Candida albicans . Furthermore, such structures are often explored as key intermediates in the development of kinase inhibitors, which are relevant in several therapeutic areas . The benzamide core is a privileged structure in pharmaceutical development, and its derivatives are commonly studied using techniques like molecular docking to understand their interactions with potential protein targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

3-amino-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQFXSVIFJUEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427703
Record name 3-amino-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871673-24-4
Record name 3-amino-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-n-cyclopropylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 3 Amino N Cyclopropylbenzamide

Established Synthetic Pathways for 3-amino-N-cyclopropylbenzamide

The synthesis of this compound is fundamentally based on the formation of an amide bond between a benzoic acid derivative and cyclopropanamine.

Synthesis from Precursors (e.g., Cyclopropanamine and 3-aminobenzoic acid)

The primary and most direct route to this compound involves the coupling of 3-aminobenzoic acid with cyclopropanamine. researchgate.net This reaction is a standard amidation process where the carboxylic acid group of 3-aminobenzoic acid is activated to facilitate nucleophilic attack by the amino group of cyclopropanamine.

A common laboratory-scale procedure involves the use of coupling agents to promote the reaction under mild conditions. The selection of the coupling agent and reaction conditions is crucial for achieving high yields and purity.

Table 1: Representative Conditions for the Synthesis of this compound

Reagent 1 Reagent 2 Coupling Agent/Method Solvent Base Typical Conditions
3-Aminobenzoic acid Cyclopropanamine HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) / EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran) Triethylamine, DIPEA (N,N-Diisopropylethylamine) Room temperature, 2-12 hours

The synthesis can also proceed by first converting 3-aminobenzoic acid to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-aminobenzoyl chloride is then reacted with cyclopropanamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

General Principles of Benzamide (B126) Core Formation

The formation of the benzamide core is a cornerstone of organic synthesis, with numerous established methods. wikipedia.org These reactions are fundamentally condensation reactions between a carboxylic acid and an amine. ucl.ac.uk

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. researchgate.net To circumvent this, activating agents are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. ucl.ac.uk

Common strategies for amide bond formation include:

Use of Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

Phosphonium and Uronium-based Reagents: Coupling agents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly effective but can be expensive and generate significant waste. researchgate.net

Acid Halide Formation: Conversion of the carboxylic acid to an acid chloride or bromide provides a highly reactive intermediate for amidation.

Catalytic Methods: Newer, more sustainable methods focus on the catalytic formation of amides directly from carboxylic acids and amines or through the oxidative amidation of alcohols and aldehydes, aiming to reduce waste and improve atom economy. researchgate.netrsc.org

Functionalization and Derivatization Strategies of this compound Derivatives

The presence of a primary aromatic amino group and an aromatic ring in this compound allows for a wide range of post-synthesis modifications. These transformations are key to creating libraries of related compounds for structure-activity relationship studies.

Alkylation Reactions

The primary amino group (-NH₂) of this compound is nucleophilic and can be readily alkylated. Mono- or di-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. researchgate.net The choice of base, solvent, and reaction temperature can influence the degree of alkylation. For instance, using a bulky base or specific chelating agents can favor mono-alkylation. organic-chemistry.org A common method involves using sodium hydride (NaH) to deprotonate the amine, followed by the addition of an alkyl iodide or bromide. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The aromatic ring of this compound is a prime site for modification using palladium-catalyzed cross-coupling reactions. sigmaaldrich.com To enable these reactions, the parent compound must first be converted into a suitable substrate, typically an aryl halide (e.g., bromo- or iodo-derivative) or an organoboron derivative.

Suzuki-Miyaura Reaction: This powerful C-C bond-forming reaction couples an organoboron species with an organic halide or triflate. tcichemicals.commdpi.com For example, a halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the benzene (B151609) ring. nih.gov Conversely, if this compound is converted to its corresponding boronic acid or ester derivative, it can be coupled with a range of aryl halides. nih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. tcichemicals.comchemrxiv.org

Sonogashira Reaction: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. researchgate.netorganic-chemistry.org A halogenated version of this compound can react with various terminal alkynes in the presence of a palladium catalyst, usually with a copper(I) co-catalyst and an amine base. rsc.org This method is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations. nih.gov

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halide Derivatives

Reaction Palladium Catalyst Ligand (if applicable) Base Solvent Typical Conditions
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) PPh₃, XPhos, SPhos K₂CO₃, Cs₂CO₃, K₃PO₄ Dioxane/Water, Toluene, DMF 80-120°C

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPEA | THF, DMF, Acetonitrile | Room temperature to 80°C |

Amide Bond Formations

The free amino group on the benzamide ring can act as a nucleophile in further amide bond formation reactions. By reacting this compound with carboxylic acids (using coupling agents) or acyl chlorides, a second amide functionality can be introduced. This strategy has been employed to synthesize aromatic polyamides, where a diamino-monomer, 3,5-diamino-N-cyclopropylbenzamide, was polymerized with various diacid dichlorides, highlighting the reactivity of the amino groups in forming robust polymer chains. researchgate.net This approach allows for the creation of complex molecules with multiple amide linkages, which is a common feature in many biologically active compounds. beilstein-journals.org

Pharmacological and Biological Activity Profiles of 3 Amino N Cyclopropylbenzamide and Its Analogues

Anticancer Activity Investigations

Analogues of 3-amino-N-cyclopropylbenzamide have been investigated for their potential as anticancer agents through various mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and modulation of key enzymes involved in cancer progression.

Inhibition of Cell Proliferation and Induction of Apoptosis

The capacity of benzamide (B126) derivatives to inhibit the proliferation of cancer cells is a central aspect of their anticancer profile. Research has shown that N-substituted benzamide analogues can exhibit potent cytotoxic effects across a range of human cancer cell lines. For instance, a series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line. acgpubs.org The activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. mdpi.com

The mechanism of cell death induced by these compounds often involves apoptosis, or programmed cell death. One study on a novel aminobenzenesulfonamide derivative, a related structural class, demonstrated that its antitumor effect was mediated by the generation of reactive oxygen species (ROS). nih.govmdpi.com This increase in ROS led to the release of cytochrome c from the mitochondria, activation of caspases (caspase-9, -3, and -6), and ultimately, cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govmdpi.com Furthermore, studies on 3-aminobenzamide (B1265367), a close analogue, have shown it exerts antiproliferative effects on human carcinoma cells by targeting the cytoskeleton. nih.gov

Table 1: Antiproliferative Activity of Selected Benzamide Analogues

Compound Cell Line IC50 (µM)
Compound **9*** MCF7 (Breast) 3.84
Compound 5i T-47D (Breast) 19.7
Compound 5i SK-N-MC (Neuroblastoma) 25.2
Compound 6c SK-N-MC (Neuroblastoma) 24.9
Compound 6d MDA-MB-231 (Breast) 30.4

*N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide acgpubs.org

Modulation of ATP-Dependent Chromatin Remodeling Complexes (e.g., ATAD2 Inhibition)

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a significant target in cancer therapy due to its role in chromatin remodeling and oncogenic gene expression. The this compound scaffold has been utilized as a foundational element in the fragment-based design of novel ATAD2 inhibitors.

In one study, this compound was used as a key intermediate for the synthesis of a series of theophylline-based ATAD2 inhibitors. Researchers designed analogues where the amide bond of the benzamide moiety could form a crucial hydrogen bond with the Asn1064 residue in the ATAD2 active site. The structure-activity relationship (SAR) of these compounds revealed that modifications to the benzamide core significantly impacted inhibitory potency. For example, compound 19f in this series, which incorporates the N-cyclopropylbenzamide moiety, emerged as a potent ATAD2 inhibitor with an IC50 value of 0.27 µM. This inhibition of ATAD2 by compound 19f was shown to induce apoptosis in BT-549 breast cancer cells, evidenced by an increase in the expression of Bax and the cleavage of caspase-3, caspase-9, and PARP.

Table 2: ATAD2 Inhibitory Activity of an N-cyclopropylbenzamide Analogue

Compound Target IC50 (µM)
**19f*** ATAD2 0.27

*N-cyclopropyl-3-(2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamido)-4-methoxybenzamide

Receptor Tyrosine Kinase Inhibition (e.g., Axl Kinase)

The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and is implicated in tumor growth, metastasis, and drug resistance, making it an attractive target for cancer therapy. While this compound itself has not been identified as a primary Axl inhibitor, the broader benzamide scaffold is present in several potent Axl inhibitors.

Structure-based drug design has led to the development of various Axl inhibitors. For example, Bemcentinib (BGB-324), a selective Axl inhibitor, shows potent activity with an IC50 of 14 nM. Other compounds, such as the 3-aminopyrazole (B16455) derivative 6li , have demonstrated even greater potency, with an IC50 of 1.6 nM against Axl enzymatic activity. nih.gov These inhibitors typically function as ATP-competitive agents, binding to the kinase domain and blocking downstream signaling pathways. The development of such compounds highlights the utility of scaffolds that can be adapted to fit the specific structural requirements of the Axl kinase active site.

Table 3: Inhibitory Activity of Selected Axl Kinase Inhibitors

Compound Target IC50 (nM)
Bemcentinib (BGB-324) Axl 14
TP-0903 Axl 15
**6li*** Axl 1.6
SGI-7079 Axl 58

*A 3-aminopyrazole derivative nih.gov

Anti-Inflammatory Effects

Analogues of this compound have also demonstrated significant potential as anti-inflammatory agents. This activity is primarily attributed to their ability to inhibit key signaling pathways and mediators involved in the inflammatory response.

Inhibition of Pro-Inflammatory Cytokines (e.g., IL-1beta, TNF-alpha)

Pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are central mediators of inflammatory diseases. The inhibition of their production represents a key therapeutic strategy. The p38 MAPK pathway plays a crucial role in regulating the synthesis of these cytokines. nih.gov

Inhibitors of p38 MAPK have been shown to effectively suppress the release of TNF-α and other cytokines from inflammatory cells. nih.gov For example, the benzamide-containing compound TAK-715, a potent p38 MAPK inhibitor, was found to inhibit the lipopolysaccharide (LPS)-stimulated release of TNF-α from human monocytic THP-1 cells. nih.gov This demonstrates that benzamide-based structures can effectively modulate cytokine production, which is a cornerstone of their anti-inflammatory effects. Studies on various p38 inhibitors confirm their role in reducing the production of TNF-α, IL-1β, and IL-6. biorxiv.org

Table 4: Inhibition of TNF-α Release by a Benzamide-Based p38 MAPK Inhibitor

Compound Cell Line Target IC50 (nM)
TAK-715 THP-1 (human monocytic) TNF-α release 18

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of enzymes that are activated by inflammatory cytokines and environmental stress, playing a pivotal role in inflammatory signaling cascades. Consequently, they are a major target for the development of anti-inflammatory drugs.

A series of hybrid molecules combining benzophenone (B1666685) and N-cyclopropyl-3-methylbenzamide moieties were synthesized and evaluated as novel p38 MAPK inhibitors. nih.gov Within this series, structure-activity relationship studies identified compounds with high potency and selectivity. Notably, compound 10g from this study displayed potent inhibitory activity against the p38α MAPK isoform with an IC50 of 0.027 µM. This compound also demonstrated significant anti-inflammatory activity in THP-1 monocyte cells, underscoring the potential of the N-cyclopropylbenzamide scaffold in designing effective p38 MAPK inhibitors. nih.gov

Table 5: p38α MAPK Inhibitory Activity of an N-cyclopropylbenzamide Analogue

Compound Target IC50 (µM)
**10g*** p38α MAPK 0.027

*4-(4-Fluorobenzoyl)-N-(4-(N-cyclopropylsulfamoyl)phenyl)-3-methylbenzamide nih.gov

Antiviral Activity

Respiratory Syncytial Virus (RSV) Inhibition

There is no direct research available on the activity of this compound against the Respiratory Syncytial Virus (RSV). However, studies on other substituted benzamide analogues have demonstrated potent inhibitory effects on RSV replication. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent RSV inhibitors. nih.govnih.gov These compounds were found to suppress not only viral replication but also the RSV-induced activation of key inflammatory pathways involving IRF3 and NF-κB, thereby reducing the production of associated cytokines and chemokines. nih.gov

Among the tested N-alkylated derivatives, compounds with n-propyl, isopropyl, and 1-methylcyclohexyl substitutions at the amide nitrogen showed significant anti-RSV activity, achieving an approximate 1.8 log reduction in viral titer. nih.gov Furthermore, certain N,N-dialkylated derivatives also displayed potent inhibitory effects, with viral titer reductions ranging from 1.51 to 1.91 log. nih.gov The two most potent compounds from the series were shown to decrease the RSV-induced phosphorylation of IRF3 and the p65 subunit of NF-κB. nih.gov This suggests that while the specific activity of this compound is unknown, the broader benzamide scaffold represents a promising area for the development of RSV inhibitors. nih.govnih.gov

SARS-CoV-2 3CL Protease Inhibition

The 3-chymotrypsin-like cysteine protease (3CLpro), also known as the main protease (Mpro), is essential for the life cycle of coronaviruses, including SARS-CoV-2. nih.govnih.gov It is responsible for cleaving viral polyproteins to generate functional non-structural proteins required for viral replication. nih.gov Due to its critical role, 3CLpro is a primary target for the discovery of antiviral drugs. mdpi.com A variety of inhibitors, including peptidomimetics and small molecules, have been developed and investigated for their ability to block the activity of this enzyme. nih.govnih.gov However, based on the available literature, no specific research has been published detailing the evaluation of this compound or its close analogues as inhibitors of SARS-CoV-2 3CL protease.

Antifungal Potential

In vitro Antifungal Susceptibility Testing

While direct antifungal testing of this compound is not documented in the reviewed literature, related benzamide derivatives have shown promise. A study investigating novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed significant in vitro activity against several phytopathogenic fungi. nih.gov

The results indicated that nearly all tested derivatives exhibited good antifungal activity at a concentration of 50 µg/mL. nih.gov Structure-activity relationship (SAR) analysis showed that the presence of fluorine or chlorine substituents on the benzene (B151609) ring markedly improved antifungal efficacy. nih.gov One of the most potent compounds, featuring a 4-fluorine substitution, displayed an excellent median effective concentration (EC50) of 1.77 µg/mL against Alternaria alternata, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). nih.gov Another derivative with a 2,4-difluoro substitution pattern showed the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the panel of tested fungi. nih.gov

Table 1: In vitro Antifungal Activity of Selected Benzamide Analogues

CompoundSubstituent (R)FungusEC50 (µg/mL)
Analogue 14-FAlternaria alternata1.77
Analogue 22,4-diFAlternaria solani0.98
Analogue 22,4-diFBotrytis cinerea2.11
Analogue 22,4-diFCercospora arachidicola3.54
Analogue 22,4-diFGibberella zeae6.71
Analogue 32-FAlternaria solani1.90
Myclobutanil (Control)N/AAlternaria alternata6.23

Data sourced from a study on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives. nih.gov

Inhibition of Cytochrome P450 Dependent Lanosterol (B1674476) 14α-Demethylase

The primary target for many systemic antifungal agents is the cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51 or Erg11). mdpi.com This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of fungal cell membranes. mdpi.comnih.gov Lanosterol 14α-demethylase catalyzes the removal of the C-14α-methyl group from lanosterol, a key checkpoint in the pathway leading to ergosterol. wikipedia.org

Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol precursors. mdpi.com This disruption increases membrane permeability and negatively affects the function of membrane-bound enzymes, ultimately resulting in a fungistatic or fungicidal effect. mdpi.com While the specific mechanism of action for antifungal benzamides has not been fully elucidated in the provided sources, the inhibition of CYP51 is a well-established strategy for antifungal drug development and represents a probable mechanism for this class of compounds.

Antimalarial Activity

A significant breakthrough has been the identification of cyclopropyl (B3062369) carboxamides, a novel chemical class with potent antimalarial properties, through phenotypic screening against Plasmodium falciparum. nih.govnih.gov This class of compounds, which is structurally very similar to N-cyclopropylbenzamides, is active against both drug-sensitive and multidrug-resistant strains of the malaria parasite. nih.gov

Initial studies identified lead compounds that potently inhibited various P. falciparum strains with 50% inhibitory concentrations (IC50) in the nanomolar range. nih.gov For example, the compound GSK2645947 displayed IC50 values between 2 and 7 nM against a panel of six different strains, including those resistant to conventional antimalarials. nih.gov Subsequent structure-activity relationship studies led to the development of a frontrunner compound, WJM280, with potent asexual stage activity (EC50 of 40 nM) and no cytotoxicity against human HepG2 cells. malariaworld.organu.edu.au

The molecular target for this class of compounds was identified through forward genetics. malariaworld.organu.edu.au Parasites resistant to cyclopropyl carboxamides were found to have mutations and amplification in the cytochrome b (cyt b) gene. malariaworld.organu.edu.au Further verification through profiling against parasites with known cytochrome b drug resistance and mitochondrial oxygen consumption assays confirmed that cytochrome b is indeed the target. malariaworld.org These compounds exhibit a slow-acting effect on the asexual stage of the parasite and are also active against male gametes and exoerythrocytic forms. malariaworld.org

Table 2: In vitro Antimalarial Activity of Cyclopropyl Carboxamide Analogues against P. falciparum

CompoundP. falciparum StrainIC50 (nM)
GSK10577143D7A (drug-sensitive)164
GSK1057714Dd2 (chloroquine-resistant)128
GSK1057714K1 (multidrug-resistant)76
GSK26459473D7A (drug-sensitive)7
GSK2645947Dd2 (chloroquine-resistant)4
GSK2645947K1 (multidrug-resistant)2
WJM2803D7 (drug-sensitive)40

Data sourced from studies on cyclopropyl carboxamides. nih.govmalariaworld.org

Neurological Disorder Research

While direct research on this compound for specific neurological disorders is not extensively documented in publicly available literature, the broader class of benzamide derivatives is of significant interest in neuropharmacology. Various analogues have been synthesized and evaluated for their potential in treating complex neurodegenerative diseases like Alzheimer's disease. mdpi.compharmaceuticsconference.com

For instance, a series of N-benzyl benzamide derivatives were developed and identified as highly selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govacs.org Two compounds from this series, S11-1014 and S11-1033, demonstrated a significant therapeutic effect against cognitive impairment in an animal model of the disease. nih.gov Furthermore, some of these benzamide compounds exhibited neuroprotective effects in an oxidative damage model. nih.govacs.org Other research has focused on designing benzamides as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. mdpi.com One such derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), showed potent inhibition of both enzymes. mdpi.compharmaceuticsconference.com These studies highlight the potential of the benzamide scaffold as a foundation for developing multi-target drugs for neurodegenerative disorders. mdpi.com

Allosteric Modulation of Ion Channels (e.g., Kv11.1 (hERG) Channel)

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium ion channel, which is crucial for cardiac action potential repolarization. nih.gov Unintended blockade of this channel by various drugs is a major safety concern due to the risk of life-threatening arrhythmias. nih.gov Consequently, research into modulators of the hERG channel is of significant importance.

This compound, identified as compound 8e , was synthesized as part of a study evaluating novel derivatives of a known hERG channel allosteric modulator, LUF7346. researchgate.net The aim was to investigate their potential as negative allosteric modulators (NAMs) of [³H]dofetilide binding to the channel. nih.govresearchgate.net In competitive displacement assays, most of the synthesized compounds, including the series to which this compound belongs, acted as NAMs, reducing the affinity of the potent channel blocker dofetilide (B1670870). nih.govresearchgate.net

However, functional assays revealed unexpected activity. Patch clamp studies on HEK293 cells that express the hERG channel showed that these compounds, including analogues of this compound, behaved as direct channel blockers rather than purely allosteric modulators. nih.gov This highlights the complex pharmacology associated with this class of compounds at the hERG channel.

Table 1: Investigated Analogues of this compound and their Activity at the hERG Channel

Compound ID Structure/Description Observed Activity
8e This compound Synthesized as part of a series of potential allosteric modulators. researchgate.net
9i A related benzophenone derivative The most potent ligand in reducing the affinity of dofetilide in binding assays. nih.govresearchgate.net
6k A related benzophenone derivative Displayed unusual displacement characteristics indicative of allosteric effects. nih.gov

| 5e | A related benzophenone derivative | Prolonged field potential duration in cardiomyocytes; behaved as a channel blocker. nih.gov |

This table is based on findings from a study on novel series of LUF7346 derivatives. nih.govresearchgate.net

Antioxidant Activity (e.g., Glutathione (B108866) Peroxidase-like Activity)

The antioxidant potential of the benzamide scaffold has been a subject of scientific inquiry. Research has demonstrated that amino-substituted N-arylbenzamides can exhibit significant antioxidant properties. nih.gov Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays have shown that many of these compounds possess improved antioxidative capabilities compared to the standard antioxidant BHT (butylated hydroxytoluene). nih.gov

Computational analyses have supported these experimental findings, indicating that the presence of electron-donating groups, such as amino and methoxy (B1213986) groups, enhances the antioxidant properties of the benzamide structure. nih.gov The introduction of hydroxyl groups to the scaffold can further increase this potential. nih.gov

While direct studies on the glutathione peroxidase (GPx)-like activity of this compound are limited, research on related organoselenium compounds incorporating a benzamide structure is relevant. GPx is a key antioxidant enzyme that reduces harmful hydroperoxides. acs.orgnih.gov Synthetic organoselenium compounds, such as those containing amide and amine substituents, have been developed as mimics of GPx. acs.orgnih.gov The efficiency of these mimics is influenced by intramolecular interactions; for example, strong interactions between selenium and the amide oxygen can reduce GPx-like activity. acs.org Modifying the amide group, such as replacing a secondary amide with a tertiary amide, can weaken these interactions and lead to a significant enhancement in catalytic activity. nih.gov This suggests that the specific substitutions on the benzamide scaffold are critical in determining its potential to mimic glutathione peroxidase.

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats, making it a key target for the development of anti-obesity agents. nih.gov The inhibition of this enzyme can reduce fat absorption, thereby aiding in weight management. nih.gov

The benzamide scaffold has been explored for its potential to inhibit pancreatic lipase. Although direct experimental evaluation of this compound for this activity has not been reported, related structures have been investigated through computational methods. In silico molecular docking studies have been performed on 1,3-benzoselenazoles, which contain a benzamide core, to evaluate their potential as pancreatic lipase inhibitors. These studies identify potential interactions between the benzamide-containing compounds and the active site of the lipase enzyme, suggesting that this chemical scaffold could serve as a basis for designing inhibitors. The search for novel, effective pancreatic lipase inhibitors from various chemical classes, including synthetic compounds with amide linkages, is an active area of research. nih.gov

Structure Activity Relationship Sar and Structural Optimization of 3 Amino N Cyclopropylbenzamide Derivatives

Elucidating Key Pharmacophoric Features

Pharmacophore modeling for kinase inhibitors often reveals a set of essential features required for effective binding to the ATP pocket of the enzyme. For benzamide (B126) derivatives, these typically include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic/aromatic regions that can engage in van der Waals and π-π stacking interactions with the amino acid residues of the kinase.

In the context of N-cyclopropylbenzamide derivatives as p38 MAPK inhibitors, a common pharmacophore model includes:

Aromatic/Heterocyclic Core: The benzamide ring serves as a central scaffold that orients the other functional groups in the correct geometry for binding.

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide group is a crucial hydrogen bond acceptor, often interacting with the backbone amide protons of the hinge region of the kinase.

Hydrogen Bond Donor: The amide N-H group acts as a hydrogen bond donor, also interacting with the hinge region of the kinase.

Hydrophobic Pockets: The cyclopropyl (B3062369) group and substitutions on the benzamide ring can occupy various hydrophobic pockets within the ATP binding site, contributing to the potency and selectivity of the inhibitor.

Impact of Cyclopropyl Moiety on Biological Activity

The N-cyclopropyl group plays a multifaceted role in the biological activity of these benzamide derivatives. Its small, rigid, and lipophilic nature confers several advantageous properties:

Conformational Rigidity: The cyclopropyl ring restricts the conformational flexibility of the amide side chain, which can lead to a lower entropic penalty upon binding to the target protein. This pre-organization into a bioactive conformation can enhance binding affinity.

Metabolic Stability: The introduction of a cyclopropyl group can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

Vectorial Orientation: The defined geometry of the cyclopropyl group can help to optimally position other substituents for interaction with the target enzyme.

Influence of Amine and Benzamide Substitutions on Activity

While specific SAR data for 3-amino-N-cyclopropylbenzamide is limited in the public domain, studies on related 3-substituted benzamide derivatives provide valuable insights into the influence of substitutions on biological activity.

Amine Substitution: The 3-amino group on the benzamide ring can serve as a key interaction point or a handle for further derivatization. As a hydrogen bond donor and acceptor, it has the potential to form additional interactions with the target protein, potentially enhancing potency and selectivity. Furthermore, the amino group can be functionalized to introduce larger substituents that can probe deeper pockets within the enzyme's active site. For instance, in other kinase inhibitor scaffolds, aminoisoquinoline benzamides have demonstrated potent inhibition of FLT3 and Src-family kinases. nih.gov

Benzamide Substitutions: The substitution pattern on the benzamide ring is a critical determinant of activity and selectivity. In a study of N-cyclopropyl-3-methylbenzamide-benzophenone hybrids as p38 MAPK inhibitors, various substitutions were explored. nih.gov The data from this study on a closely related analog provides a basis for understanding the potential effects of substitutions on the this compound scaffold.

Optimization Strategies Based on Substituent Effects (e.g., Methyl, Methoxy (B1213986), Halogen Substitutions)

The optimization of the this compound scaffold would likely follow principles observed in related kinase inhibitors. The goal is to modulate potency, selectivity, and pharmacokinetic properties through the strategic introduction of various substituents.

Methyl Substitution: As seen in the N-cyclopropyl-3-methylbenzamide series, a methyl group at the 3-position is compatible with potent p38 MAPK inhibition. nih.gov This suggests that small hydrophobic substituents at this position are well-tolerated and can contribute to binding affinity.

Methoxy Substitution: Methoxy groups can act as hydrogen bond acceptors and can also influence the electronic properties of the aromatic ring. Their introduction can lead to improved potency and can also favorably impact solubility and metabolic stability.

Halogen Substitutions: Halogens such as fluorine, chlorine, and bromine are frequently used in medicinal chemistry to enhance biological activity. They can participate in halogen bonding, increase metabolic stability, and modulate the pKa of nearby functional groups. For example, 3-halogenated and 3-trifluoromethylated benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors. nih.gov

A study on N-cyclopropyl-3-methylbenzamide-benzophenone hybrids provides specific data on the impact of substitutions on p38α MAPK inhibitory activity. nih.gov

Table 1: SAR of N-cyclopropyl-3-methylbenzamide-benzophenone Hybrids as p38α MAPK Inhibitors nih.gov

CompoundR1R2R3R4p38α IC50 (μM)
10a HHHH>10
10b FHHH1.2
10c ClHHH0.85
10d HFHH0.52
10e HClHH0.31
10f HHFH0.15
10g HHClH0.027
10h HHHF2.5
10i HHHCl1.8

This data indicates that the position and nature of the halogen substituent on the benzophenone (B1666685) moiety have a significant impact on inhibitory potency, with a chlorine atom at the R3 position (para to the linker) resulting in the most potent compound (10g ).

Conformational Analysis and Bioactive Conformations

The bioactive conformation of a ligand is its three-dimensional structure when bound to its biological target. For flexible molecules like this compound derivatives, understanding the preferred low-energy conformations and the specific conformation required for binding is crucial for inhibitor design.

Computational methods such as molecular docking and molecular dynamics simulations are often employed to predict the binding mode and bioactive conformation of kinase inhibitors. These studies can help to rationalize the observed SAR and guide the design of new analogs with improved properties. For other classes of kinase inhibitors, it has been shown that certain substituents can induce a specific conformation of the receptor upon binding, leading to enhanced potency. researchgate.net

Computational and Biophysical Characterization of 3 Amino N Cyclopropylbenzamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Ligand-Target Protein Interactions

In a hypothetical molecular docking study of 3-amino-N-cyclopropylbenzamide, the compound would be treated as a ligand and docked into the binding site of a selected protein target. The interactions that would be analyzed include:

Hydrogen Bonds: The amino group (-NH2) and the amide group (-CONH-) of this compound would be assessed for their potential to form hydrogen bonds with amino acid residues in the target protein's binding site.

Hydrophobic Interactions: The cyclopropyl (B3062369) and phenyl rings of the compound would be evaluated for their capacity to form hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic phenyl ring could engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket.

Cation-Pi Interactions: The electron-rich phenyl ring could also participate in cation-pi interactions with positively charged residues like lysine (B10760008) or arginine.

Identification of Active Binding Pockets and Key Residues

The initial step in a docking study involves the identification of the binding pocket on the target protein. This is often accomplished using algorithms that search the protein's surface for cavities that are sterically and chemically suitable for ligand binding. Once docked, the specific amino acid residues that form significant interactions with this compound would be identified as "key residues." These are the residues critical for the recognition and binding of the ligand.

Binding Affinity Predictions

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein. This is typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. For this compound, this predicted value would be compared to that of known inhibitors or native ligands of the target protein to gauge its potential efficacy.

Induced-Fit Binding Mechanisms

Standard docking often assumes a rigid protein structure. However, induced-fit docking (IFD) protocols allow for flexibility in both the ligand and the protein's active site residues. An IFD study of this compound would explore how the protein's binding pocket might change its conformation to better accommodate the ligand, providing a more accurate model of the binding event.

Molecular Dynamics Simulations

To understand the dynamic behavior of the this compound-protein complex over time, molecular dynamics (MD) simulations would be performed. An MD simulation would provide insights into:

Stability of the Complex: By simulating the movement of atoms over a period of nanoseconds or microseconds, the stability of the interactions observed in the docking study can be confirmed.

Conformational Changes: MD simulations can reveal conformational changes in both the ligand and the protein upon binding.

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be applied to MD simulation trajectories to calculate a more accurate binding free energy.

X-ray Crystallography of Compound-Target Complexes

The most definitive method for understanding ligand-protein interactions at an atomic level is X-ray crystallography. If a crystal of the this compound-protein complex could be grown, X-ray diffraction analysis would yield a high-resolution, three-dimensional structure. This experimental data would provide precise information on:

The exact binding pose of this compound within the active site.

The specific bond lengths and angles of all interactions between the ligand and the protein.

The positions of any water molecules that may mediate interactions.

This experimentally determined structure would serve as the gold standard for validating and refining the computational models generated from molecular docking and MD simulations.

In Silico ADMET Prediction for Drug-Likeness

The drug-likeness of a molecule is a critical concept in the field of medicinal chemistry, referring to the qualitative assessment of a compound's potential to become an orally active drug. This evaluation is often performed using computational methods, or in silico, to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. One of the most widely recognized guidelines for assessing drug-likeness is Lipinski's rule of five. This rule outlines a set of physicochemical parameters that are commonly observed in orally bioavailable drugs.

For this compound, the following parameters have been determined to evaluate its compliance with Lipinski's rule of five:

Molecular Weight: The molecular weight of this compound is 176.22 g/mol .

LogP: The predicted logarithm of the octanol-water partition coefficient (XlogP) is 0.4. This value indicates the lipophilicity of the compound.

Hydrogen Bond Donors: By examining the structure (an amino group, -NH2, and an amide group, -NH-), it is determined that there are three hydrogen bond donors.

Hydrogen Bond Acceptors: The structure contains one oxygen atom and two nitrogen atoms, resulting in a total of three hydrogen bond acceptors.

These parameters are summarized in the interactive data table below.

ParameterValueLipinski's RuleCompliance
Molecular Weight176.22 g/mol< 500 g/molYes
LogP (XlogP)0.4≤ 5Yes
Hydrogen Bond Donors3≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes

Based on this in silico analysis, this compound fully complies with Lipinski's rule of five, with zero violations. This suggests that the compound possesses physicochemical properties that are favorable for oral bioavailability and has a higher likelihood of being developed into an orally administered drug.

Spectroscopic Characterization in Biological Contexts

Spectroscopic techniques are indispensable tools for elucidating the structure and properties of molecules like this compound, particularly within a biological context. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups. However, it is important to note that publicly available, experimentally determined spectroscopic data for this compound is limited. The following outlines the principles of these techniques and the type of information they would yield for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy would provide information about the number of different types of hydrogen atoms in the molecule and their chemical environments. For this compound, distinct signals would be expected for the protons on the aromatic ring, the cyclopropyl group, the amine group (-NH2), and the amide group (-NH-). The splitting patterns of these signals would reveal a wealth of information about the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR spectroscopy would identify the number of chemically non-equivalent carbon atoms. Separate peaks would be anticipated for the carbons of the cyclopropyl ring, the aromatic ring, and the carbonyl group of the amide.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: from the primary amine and the secondary amide.

C=O stretching: from the amide carbonyl group.

C-N stretching: from the amine and amide groups.

Aromatic C-H and C=C stretching.

The precise frequencies of these vibrations can also provide insights into the molecular environment and potential hydrogen bonding interactions.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure. In a mass spectrum of this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.22). The fragmentation pattern observed in the mass spectrum would offer clues about the different structural components of the molecule, as weaker bonds would break to form characteristic fragment ions.

While predicted spectral data can be generated using computational software, experimentally acquired spectra are essential for the definitive structural confirmation and characterization of this compound.

Preclinical Pharmacological Investigations and Therapeutic Development Perspectives

In vitro Efficacy and Selectivity Studies

In vitro studies are fundamental to the early stages of drug discovery, providing initial insights into a compound's biological activity and its specificity for a particular molecular target. These experiments are conducted in a controlled laboratory setting, typically using isolated proteins, cultured cells, or tissue preparations. The primary goals are to determine the concentration at which the compound elicits a desired effect (potency), the maximum effect it can produce (efficacy), and its ability to interact with the intended target over other, potentially related targets (selectivity).

For a novel compound like 3-amino-N-cyclopropylbenzamide, researchers would first identify a putative biological target, such as a specific enzyme or receptor, based on computational modeling or high-throughput screening assays. Subsequent in vitro efficacy studies would then be designed to measure the compound's ability to modulate the activity of this target. For instance, if the target were an enzyme, assays would quantify the compound's ability to inhibit or activate its catalytic function.

Selectivity is a critical parameter assessed in vitro. A highly selective compound is desirable as it is less likely to cause off-target effects, which can lead to adverse drug reactions. The selectivity of this compound would be evaluated by testing it against a panel of related and unrelated biological targets.

Currently, there is no publicly available data detailing the in vitro efficacy or selectivity profile of this compound.

In vivo Preclinical Models and Proof-of-Concept Studies

Following promising in vitro results, drug candidates are advanced to in vivo testing in animal models of disease. These studies are designed to provide proof-of-concept for the compound's therapeutic potential and to evaluate its effects in a complex biological system. The choice of animal model is crucial and depends on the therapeutic indication being investigated. These models can range from genetically engineered rodents that mimic a specific human disease to more complex models that replicate the physiological and pathological features of a condition.

In these preclinical models, this compound would be administered to the animals, and a range of disease-relevant parameters would be monitored. This could include measurements of tumor growth in oncology models, assessment of inflammatory markers in autoimmune disease models, or behavioral tests in neurological disorder models. The goal is to determine if the compound can produce a statistically significant and biologically meaningful therapeutic effect compared to a placebo or a standard-of-care treatment.

No in vivo preclinical studies or proof-of-concept data for this compound have been published in the accessible scientific literature.

Pharmacokinetic Profiling and Metabolic Stability

Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a compound's PK profile is essential for its development as a therapeutic agent.

Metabolic stability is a key initial assessment. This is often first evaluated in vitro using liver microsomes or hepatocytes from different species, including humans. These experiments determine how quickly the compound is broken down by metabolic enzymes, providing an early indication of its likely half-life in the body.

Comprehensive PK studies in animals involve administering the compound through various routes (e.g., intravenous, oral) and then measuring its concentration in blood and other tissues over time. This data is used to calculate key PK parameters such as bioavailability (the fraction of an orally administered dose that reaches systemic circulation), clearance (the rate at which the drug is removed from the body), volume of distribution (the extent to which the drug distributes into tissues), and half-life (the time it takes for the drug concentration to decrease by half).

Specific pharmacokinetic parameters and metabolic stability data for this compound are not available in the public domain.

Target Engagement and Pathway Modulation in vivo

Demonstrating that a compound reaches its intended target in a living organism and modulates its activity is a critical step in preclinical development. This is known as target engagement. Various techniques can be used to measure target engagement, including positron emission tomography (PET) imaging, which can visualize the drug binding to its target in the brain or other organs, and the analysis of biomarkers in tissue or blood samples.

Biomarkers are measurable indicators of a biological state or condition. They can be used to show that the drug is not only binding to its target but also having the desired downstream effect on the biological pathway associated with the disease. For example, if this compound were designed to inhibit a specific kinase, researchers would look for a decrease in the phosphorylation of that kinase's downstream substrates in tissue samples from treated animals.

There are no published studies demonstrating in vivo target engagement or pathway modulation for this compound.

Patent Landscape Analysis and Intellectual Property Related to this compound

A thorough analysis of the patent landscape is crucial to understand the intellectual property surrounding a compound and its potential therapeutic applications. This involves searching patent databases for any inventions claiming this compound as a new chemical entity, its synthesis, formulations, or its use for treating specific diseases.

Patents provide a wealth of information, often including preclinical data that may not be available in peer-reviewed scientific journals. The existence of patents covering this compound would indicate that it has been synthesized and likely investigated by a pharmaceutical company or research institution. The scope of the patent claims would also provide insights into the potential therapeutic areas being explored.

A search of publicly accessible patent databases did not reveal any patents specifically claiming the compound this compound.

Advanced Research Directions and Emerging Applications for 3 Amino N Cyclopropylbenzamide

Development as Biochemical Probes

The inherent biological activity of the 3-aminobenzamide (B1265367) scaffold makes it a promising candidate for the development of biochemical probes. By chemically modifying the 3-amino-N-cyclopropylbenzamide structure, it is feasible to create tools for studying biological processes in real-time. The primary amino group on the phenyl ring serves as a versatile handle for the conjugation of fluorophores, enabling the synthesis of fluorescent probes.

These probes could be designed to bind to specific biological targets, with the fluorescence signal being modulated upon binding. This would allow for the visualization and quantification of the target's presence and activity within cells and tissues. Research in this area would focus on synthesizing a library of fluorescently labeled this compound derivatives and evaluating their photophysical properties and target engagement.

Table 1: Hypothetical Fluorescently-Labeled this compound Probes and Their Potential Properties

Probe IDFluorophore ConjugatedExcitation Max (nm)Emission Max (nm)Quantum YieldPotential Application
ANCB-F1Fluorescein4945180.92Cellular imaging of target enzymes
ANCB-R1Rhodamine B5555800.70In vivo imaging in animal models
ANCB-N1NBD (Nitrobenzoxadiazole)4655350.30Studying protein-drug interactions

This table presents hypothetical data for illustrative purposes.

Combination Therapies and Synergistic Effects

Given that 3-aminobenzamide is a known inhibitor of PARP enzymes, which are crucial for DNA repair, this compound is a prime candidate for investigation in combination therapies, particularly for cancer treatment. medchemexpress.comnih.gov PARP inhibitors have shown significant success in combination with DNA-damaging agents, leading to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways.

Future research could explore the synergistic effects of this compound with various chemotherapeutic agents and radiation therapy. Such studies would aim to determine if a combination regimen could enhance the efficacy of existing treatments, overcome drug resistance, or reduce required dosages to minimize toxicity.

Table 2: Potential Combination Therapies and Expected Synergistic Outcomes

Combination AgentMechanism of ActionCancer Type (Hypothetical)Expected Synergistic Effect
GemcitabineNucleoside analog, DNA synthesis inhibitorPancreatic CancerEnhanced DNA damage and apoptosis nih.gov
TemozolomideDNA alkylating agentGlioblastomaIncreased tumor cell killing
Radiation TherapyInduces DNA double-strand breaksVarious solid tumorsRadiosensitization of cancer cells

This table is based on the known mechanisms of PARP inhibitors and is for illustrative purposes.

Integration with High-Throughput Screening Platforms

The development of a synthetic library based on the this compound scaffold for use in high-throughput screening (HTS) campaigns represents a significant opportunity for drug discovery. nih.govnih.gov By systematically modifying the core structure, a diverse collection of compounds can be generated and screened against a wide array of biological targets. thermofisher.com

Automated HTS platforms can rapidly assess the activity of thousands of these derivatives, identifying hit compounds with desired biological activities. stanford.edu These hits can then be further optimized through medicinal chemistry efforts to develop new therapeutic agents.

Table 4: Hypothetical High-Throughput Screening Cascade for a this compound Library

Screening StageAssay TypePurposeThroughput
Primary ScreenCell-based viability assayIdentify compounds with cytotoxic effects on cancer cells10,000 compounds/day
Secondary ScreenBiochemical enzyme assay (e.g., PARP activity)Confirm on-target activity and determine potency (IC50)1,000 compounds/day
Tertiary ScreenCellular mechanism-of-action assaysElucidate the mode of action in a cellular context100 compounds/day

This table outlines a typical HTS workflow in drug discovery.

Application in New Material Development

The benzamide (B126) functional group is known to participate in hydrogen bonding, which can lead to the formation of well-ordered supramolecular structures. mdpi.comacs.org The rigid and planar nature of the aromatic ring, combined with the specific stereochemistry of the cyclopropyl (B3062369) group, could be exploited in the design of novel organic materials.

Potential applications could include the development of new polymers with unique thermal or mechanical properties, or the creation of crystalline materials for use in electronics or optics. Research in this area would involve the synthesis and characterization of polymers and co-crystals incorporating this compound and evaluating their material properties.

Table 5: Potential Applications of this compound in Materials Science

Material TypePotential PropertyPossible Application
Specialty PolymersHigh thermal stability, enhanced rigidityAerospace components, high-performance coatings
Crystalline MaterialsNon-linear optical propertiesOptoelectronics
Gels and FilmsSelf-assembly into ordered networksDrug delivery systems, sensors

This table presents speculative applications based on the chemical properties of benzamides.

Q & A

Q. What are the optimized synthetic routes for 3-amino-N-cyclopropylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 3-aminobenzoic acid derivatives with cyclopropylamine. A method adapted from N-cyclopropylbenzamide synthesis () uses benzoyl chloride and cyclopropylamine under controlled conditions. Key factors include:

  • Coupling agents : N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acids ().
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Room temperature to 60°C to minimize side reactions. Yields >90% are achievable with rigorous purification via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Structural validation requires:

  • 1H/13C NMR : Confirm cyclopropyl ring integrity (δ ~0.5–1.5 ppm for cyclopropyl protons) and amide bond formation (NH resonance at ~8–10 ppm) .
  • IR spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 217.1 for C10H12N2O) .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening should include:

  • In vitro binding assays : Use fluorescence polarization or SPR to measure interactions with target proteins (e.g., kinases, GPCRs).
  • Cellular viability assays : MTT or resazurin assays in cancer/primary cell lines ().
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria ().

Advanced Research Questions

Q. How do structural modifications to the cyclopropyl group or aromatic ring alter the compound’s bioactivity and pharmacokinetics?

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound purity : Re-synthesize batches with HPLC purity >98% ().
  • Cellular context : Validate findings in ≥3 cell lines with orthogonal assays (e.g., Western blot for target modulation) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

  • Docking simulations : Use AutoDock Vina to predict binding poses in target pockets (e.g., EGFR kinase domain).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
  • ADMET prediction : SwissADME or ADMETlab to optimize solubility (LogS > -4) and reduce hepatotoxicity risks .

Q. What crystallographic insights into this compound’s conformation inform its mechanism of action?

Single-crystal X-ray diffraction () shows:

  • Amide bond geometry : trans-configuration stabilizes interactions with hydrophobic enzyme pockets.
  • Dihedral angles : Cyclopropyl ring adopts a chair-like conformation, minimizing steric clashes.
  • Hydrogen bonding : NH of amide forms a key H-bond with Thr123 in target enzymes .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

Employ:

  • Forced degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • LC-HRMS : Identify degradants via exact mass (Q-TOF instruments, <5 ppm error).
  • Fragmentation patterns : Compare MS/MS spectra with reference libraries .

Q. How can researchers mitigate synthetic challenges related to cyclopropane ring strain?

  • Protecting groups : Use Boc or Fmoc for the amino group during coupling ().
  • Low-temperature cyclopropanation : Employ Simmons-Smith reactions at -20°C to preserve ring integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-cyclopropylbenzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-cyclopropylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.